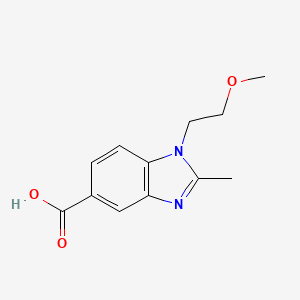

1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid

Description

1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid is a benzodiazole derivative characterized by a 2-methoxyethyl substituent at the N1 position, a methyl group at C2, and a carboxylic acid moiety at C5. The benzodiazole core (C₇H₅N₂) provides a planar aromatic system, while the substituents modulate electronic, steric, and solubility properties. The 2-methoxyethyl group enhances hydrophilicity due to its ether oxygen, and the carboxylic acid enables salt formation, improving aqueous solubility.

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-2-methylbenzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C12H14N2O3/c1-8-13-10-7-9(12(15)16)3-4-11(10)14(8)5-6-17-2/h3-4,7H,5-6H2,1-2H3,(H,15,16) |

InChI Key |

RLJBUCBFFUFSOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1CCOC)C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1H-benzimidazole with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate can yield the desired product. Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions, receptor binding, and cellular pathways.

Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating various diseases, including cancer, inflammation, and neurological disorders.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Alkyl vs. Aryl Groups

- Target Compound : The 2-methoxyethyl group at N1 balances hydrophilicity and steric bulk. Molecular weight: ~264.27 g/mol (estimated: C₁₂H₁₄N₂O₃).

- 2-Methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid (): Aryl substitution (3,4,5-trimethoxyphenyl) increases lipophilicity (MW: 354.36 g/mol, C₁₉H₁₈N₂O₅) and may enhance membrane permeability but reduce aqueous solubility compared to the target compound .

- 1-(3-Methylbutyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (): A branched alkyl chain (3-methylbutyl) introduces greater hydrophobicity (MW: 248.28 g/mol, C₁₃H₁₆N₂O₃).

Functionalized Alkyl Chains

- 1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazole-5-carboxylate (): A tert-butoxycarbonyl (Boc)-protected aminoethyl group adds steric bulk (MW: 335.37 g/mol, C₁₆H₂₁N₃O₄) and enables selective deprotection for further derivatization .

- 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid (): A hydroxyethyl group increases polarity, facilitating hydrogen bonding and solubility (MW: 234.24 g/mol, C₁₁H₁₂N₂O₃) .

Substituent Variations at C2

- Target Compound : A methyl group at C2 provides minimal steric hindrance, favoring planar conformations.

- 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride (): A chloromethyl group introduces electronegativity and reactivity (MW: 247.08 g/mol, C₉H₇ClN₂O₂·HCl), enabling nucleophilic substitution but increasing toxicity risks .

Carboxylic Acid Position and Isoesters

- 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (): A pyrazole core with a methyl ester at C3 (MW: 200.16 g/mol, C₈H₈N₂O₄) shows reduced acidity compared to the target compound’s free carboxylic acid .

- 1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid (): An indole core with a 5-carboxylic acid (MW: 249.27 g/mol, C₁₂H₁₃NO₃) lacks the benzodiazole’s hydrogen-bonding capacity, altering target selectivity .

Physicochemical Properties

| Compound (Reference) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₄N₂O₃ | ~264.27 | 2-Methoxyethyl, Methyl, COOH | Moderate (polar groups) |

| 2-Methyl-1-(3,4,5-trimethoxyphenyl) | C₁₉H₁₈N₂O₅ | 354.36 | Trimethoxyphenyl, Methyl, COOH | Low (lipophilic aryl) |

| 1-(3-Methylbutyl)-2-oxo derivative | C₁₃H₁₆N₂O₃ | 248.28 | 3-Methylbutyl, 2-Oxo, COOH | Moderate (oxo enhances H-bond) |

| 1-(2-Hydroxyethyl) analog | C₁₁H₁₂N₂O₃ | 234.24 | Hydroxyethyl, COOH | High (polar hydroxy group) |

Biological Activity

1-(2-Methoxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid is a compound belonging to the benzodiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C12H15N3O3

- Molecular Weight: 233.27 g/mol

- CAS Number: [not specified in the sources]

Anticancer Activity

Benzodiazole derivatives have shown significant anticancer properties. Studies indicate that compounds similar to this compound can induce apoptosis in cancer cells. For instance, derivatives with similar structures have been reported to affect cell cycle regulation and apoptosis pathways by modulating proteins such as CDK2 and Cyclin B1 .

Antimicrobial Activity

Benzodiazoles exhibit antimicrobial properties against various pathogens. The specific derivative under consideration has not been extensively studied for antimicrobial efficacy; however, related compounds have demonstrated activity against bacteria and fungi by disrupting microbial cell functions. Studies on benzimidazole derivatives suggest that modifications at specific positions significantly enhance their antimicrobial potency .

Anti-inflammatory Activity

Research indicates that benzodiazole compounds may possess anti-inflammatory properties. They can inhibit key inflammatory mediators and pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The inhibition of Lck activity by certain benzodiazole derivatives has been noted as a mechanism for their anti-inflammatory effects .

Antiviral Activity

Some benzodiazole derivatives have shown promise as antiviral agents. They may inhibit viral replication by targeting specific viral enzymes or processes essential for viral life cycles. Although specific data on the antiviral activity of this compound is limited, related compounds have been effective against various RNA viruses .

Case Studies

A case study involving a similar compound demonstrated its ability to induce significant cell death in leukemic cells through apoptosis mechanisms. The study utilized flow cytometry to analyze cell cycle phases and found that treatment with the compound led to increased DNA strand breaks and cleavage of PARP, indicating activation of apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.